2,4-Dibromo-5-nitropyridine
Overview
Description
2,4-Dibromo-5-nitropyridine is a tri-substituted pyridine derivative with the molecular formula C₅H₂Br₂N₂O₂ and a molecular weight of 281.89 g/mol . This compound is primarily used in the preparation of AKT kinase inhibitors and antihypertensive agents . It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-nitropyridine typically involves the bromination and nitration of pyridine derivatives. One common method includes the reaction of 2,4-dibromopyridine with nitric acid under controlled conditions to introduce the nitro group at the 5-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) and hydrogen gas.
Major Products:
Substitution: Products depend on the nucleophile used; for example, using sodium methoxide can yield methoxy-substituted pyridines.
Reduction: Reduction of the nitro group yields 2,4-dibromo-5-aminopyridine.
Scientific Research Applications
2,4-Dibromo-5-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-nitropyridine involves its role as an intermediate in the synthesis of biologically active compounds. For instance, in the preparation of AKT kinase inhibitors, the compound interacts with specific molecular targets and pathways involved in cell signaling, thereby modulating the activity of AKT kinase . This modulation is crucial in regulating various cellular processes, including growth, proliferation, and survival.
Comparison with Similar Compounds
- 2,4-Dibromo-3-nitropyridine
- 2-Bromo-5-nitropyridine
- 2,4-Dichloro-5-nitropyridine
Comparison: 2,4-Dibromo-5-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of two bromine atoms at the 2 and 4 positions and a nitro group at the 5 position makes it particularly suitable for the synthesis of kinase inhibitors .
Properties
IUPAC Name |
2,4-dibromo-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZGFCFQBVRQSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582728 | |
Record name | 2,4-Dibromo-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4487-57-4 | |
Record name | 2,4-Dibromo-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dibromo-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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